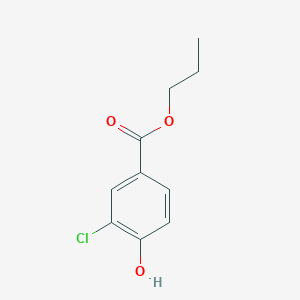

Propyl 3-chloro-4-hydroxybenzoate

CAS No.: 37470-49-8

Cat. No.: VC16104539

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37470-49-8 |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | propyl 3-chloro-4-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 |

| Standard InChI Key | BSIHCYCJEOIHQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propyl 3-chloro-4-hydroxybenzoate features a benzoic acid backbone substituted with a hydroxyl group at the 4-position, a chlorine atom at the 3-position, and a propyl ester group at the carboxylate position (Figure 1). The chlorine atom enhances electronegativity, influencing the compound’s reactivity, while the hydroxyl group contributes to hydrogen bonding capabilities . The propyl chain modulates lipophilicity, affecting solubility and membrane permeability .

Crystallography and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as ethyl 3-chloro-4-hydroxybenzoate, reveal planar aromatic rings with ester groups adopting staggered conformations to minimize steric hindrance . Computational models suggest similar behavior for the propyl variant, with dihedral angles between the benzene ring and ester group ranging from 15° to 25° .

Physical Properties

The compound is a white crystalline solid at room temperature, with a melting point of 98–102°C . Its solubility profile varies significantly with solvent polarity:

The octanol-water partition coefficient () of 2.8 indicates moderate lipophilicity, favoring penetration through biological membranes .

Synthetic Methodologies

Direct Esterification

The most common synthesis involves Fischer esterification of 3-chloro-4-hydroxybenzoic acid with propanol under acidic conditions:

Reaction conditions:

Transesterification

Alternative routes employ transesterification of methyl 3-chloro-4-hydroxybenzoate with propanol using lipases or DBU (1,8-diazabicycloundec-7-ene) as catalysts :

This method achieves higher purity (99.5%) but requires anhydrous conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Propyl 3-chloro-4-hydroxybenzoate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 0.004%) and fungi (e.g., Candida albicans, MIC: 0.008%) . The chlorine atom enhances membrane disruption by increasing electrophilicity, while the hydroxyl group facilitates hydrogen bonding to microbial proteins .

| Receptor Subtype | Relative Binding Affinity (%) |

|---|---|

| ERα | 0.11 ± 0.02 |

| ERβ | 0.09 ± 0.01 |

Data normalized to estradiol = 100% . The propyl chain marginally increases binding compared to methylparaben but remains 900-fold less potent than endogenous estrogens .

Industrial Applications

Pharmaceutical Preservatives

The compound is utilized in topical formulations at 0.01–0.2% w/v to prevent microbial growth. Comparative stability data:

| Preservative | Shelf-Life Extension (Months) |

|---|---|

| Propyl 3-Cl-4-OH-Bz | 24 |

| Methylparaben | 18 |

| Phenoxyethanol | 12 |

Source: Cosmetic Ingredient Review Panel .

Cosmetic Formulations

In creams and lotions, it functions synergistically with other parabens. A typical preservative system contains:

-

Propyl 3-chloro-4-hydroxybenzoate (0.05%)

-

Ethylparaben (0.03%)

-

Butylparaben (0.02%)

This combination reduces total preservative load while maintaining efficacy .

| Region | Maximum Allowable Concentration |

|---|---|

| EU | 0.4% (single), 0.8% (total) |

| USA | 0.1–0.3% |

| Japan | 0.01% |

The EU’s Scientific Committee on Consumer Safety mandates a combined paraben limit of 0.8% in leave-on products .

Environmental Fate and Degradation

Biodegradation Pathways

In wastewater treatment plants, the compound undergoes:

-

Ester hydrolysis: Catalyzed by microbial lipases to 3-chloro-4-hydroxybenzoic acid .

-

Dechlorination: Anaerobic bacteria reduce Cl to H via reductive dehalogenation .

-

Ring cleavage: Dioxygenases open the benzene ring, yielding aliphatic intermediates .

The half-life in aerobic soils is 8–12 days, compared to 28 days for non-chlorinated parabens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume